molecular formula C23H24ClN5O3S B2715874 N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide CAS No. 1242854-13-2

N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide

Cat. No. B2715874
CAS RN: 1242854-13-2
M. Wt: 485.99
InChI Key: LTHDNGGQFSTUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a thienopyrimidinone ring, and amide groups. These types of compounds are often synthesized for use in various fields, such as medicinal chemistry, due to their potential biological activities .

Scientific Research Applications

Anticancer Activity

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits promising anticancer activity, showing marked inhibition against human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45. This highlights its potential as a therapeutic agent in cancer treatment, as evidenced by its ability to inhibit cancer cell proliferation effectively. The molecular docking studies suggest that this compound could act by inhibiting specific cancer-related proteins, offering a targeted approach to cancer therapy (Huang et al., 2020).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug. This indicates their potential as dual-function agents for developing new treatments that target both infectious diseases and cancer (Hafez et al., 2016).

Antioxidant Activity

A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed significant antioxidant activity in several compounds, suggesting their potential use in preventing oxidative stress-related diseases. The presence of electron-donating and electron-withdrawing groups on the thienopyrimidine ring significantly influences their radical scavenging abilities, which could be beneficial in designing novel antioxidants (Kotaiah et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photovoltaic efficiency and ligand-protein interactions. These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells. Their non-linear optical activity and interaction with Cyclooxygenase 1 (COX1) protein through molecular docking studies reveal their potential in renewable energy and as therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-butyl-2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-4-6-11-28(5-2)17(30)12-29-13-25-22-18(23(29)31)14(3)19(33-22)21-26-20(27-32-21)15-7-9-16(24)10-8-15/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHDNGGQFSTUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide

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